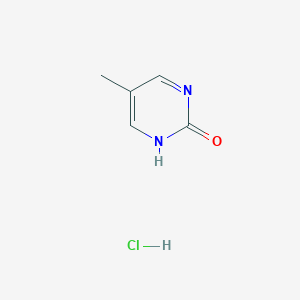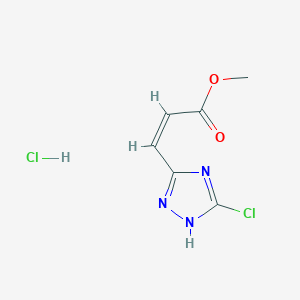![molecular formula C15H17ClOSi B1428310 {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1244855-78-4](/img/structure/B1428310.png)
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol
Overview
Description
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethylsilanyl group attached to a phenyl ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol typically involves the reaction of 3-chlorophenylsilane with a phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: None required for the Grignard reaction, but hydrolysis may involve acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as NH₃ (Ammonia) or RSH (Thiols) in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanone.
Reduction: Formation of {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol.
Substitution: Formation of {2-[(3-Amino-phenyl)-dimethyl-silanyl]-phenyl}-methanol or similar derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of silane-based materials and polymers.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol involves interactions with various molecular targets depending on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In potential biological applications, the compound may interact with cellular components through its phenyl and chlorophenyl groups, although specific pathways are not well-defined.
Comparison with Similar Compounds
Similar Compounds
{2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
{2-[(3-Bromo-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
{2-[(3-Methyl-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Contains a methyl group instead of chlorine, which may influence its chemical properties.
Uniqueness
The presence of the chlorophenyl group in {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol imparts unique reactivity, particularly in substitution reactions where the chlorine atom can be replaced by various nucleophiles. This makes it a versatile intermediate for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRMXFXFPMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
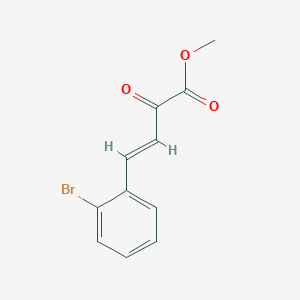
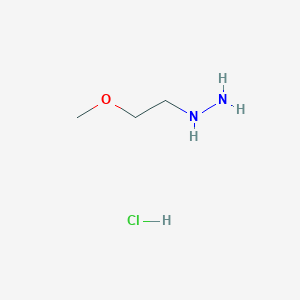
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)
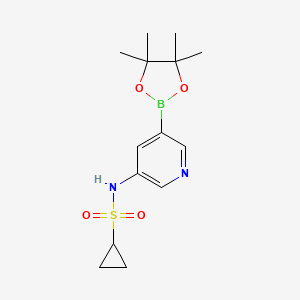
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
